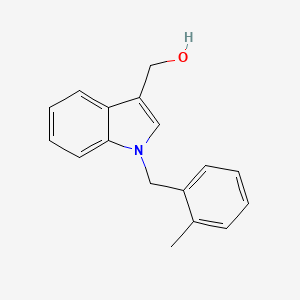

(1-(2-Methylbenzyl)-1H-indol-3-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H17NO |

|---|---|

Molecular Weight |

251.32 g/mol |

IUPAC Name |

[1-[(2-methylphenyl)methyl]indol-3-yl]methanol |

InChI |

InChI=1S/C17H17NO/c1-13-6-2-3-7-14(13)10-18-11-15(12-19)16-8-4-5-9-17(16)18/h2-9,11,19H,10,12H2,1H3 |

InChI Key |

JZJHZUFTBBHDLF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)CO |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Methylbenzyl 1h Indol 3 Yl Methanol and Analogous Structures

General Strategies for Indole (B1671886) Nucleus Construction

The indole scaffold is a ubiquitous structural motif in natural products and pharmaceuticals, leading to the development of numerous synthetic methods for its creation. These strategies range from century-old name reactions to modern catalytic systems.

Classical Indole Synthesis Routes

Several classical methods have been the cornerstones of indole synthesis for over a century, each with its own scope and limitations. These routes typically involve the formation of the pyrrole (B145914) ring fused to a benzene (B151609) ring.

The Fischer indole synthesis , discovered by Emil Fischer in 1883, is one of the oldest and most widely used methods. orgsyn.orgrsc.org It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. orgsyn.orgrsc.org The reaction proceeds through a researchgate.netresearchgate.net-sigmatropic rearrangement of the enamine tautomer of the hydrazone. mdma.ch A variety of Brønsted or Lewis acids can be employed as catalysts. mdpi.com

The Reissert indole synthesis provides a route to indoles from ortho-nitrotoluene and diethyl oxalate. acs.orgnih.gov The initial step is a condensation reaction to form an ethyl o-nitrophenylpyruvate intermediate, which then undergoes reductive cyclization, typically with zinc in acetic acid, to yield an indole-2-carboxylic acid. acs.orggoogle.com This intermediate can then be decarboxylated to the parent indole. acs.org

The Batcho-Leimgruber indole synthesis is a two-step process that starts from an o-nitrotoluene. rsc.orgunicam.it The first step is the formation of an enamine, followed by a reductive cyclization to form the indole ring. rsc.org This method is particularly valuable in the pharmaceutical industry due to its efficiency and the commercial availability of starting materials. unicam.itic.ac.uk

The Fukuyama indole synthesis is a more modern classical approach that utilizes a tin-mediated radical cyclization of either an ortho-isocyanostyrene or a 2-alkenylthioanilide. researchgate.netadichemistry.com This one-pot reaction is effective for creating 2,3-disubstituted indoles. adichemistry.comresearchgate.net

The Gassman indole synthesis is another versatile one-pot reaction that produces substituted indoles from an aniline and a ketone bearing a thioether substituent. nih.govnih.gov The reaction involves the formation of a sulfonium ylide which undergoes a researchgate.netadichemistry.com-sigmatropic rearrangement. nih.govmasterorganicchemistry.com The resulting 3-thiomethyl group can be removed using Raney nickel. nih.gov

| Classical Synthesis | Starting Materials | Key Transformation | Typical Products |

| Fischer | Arylhydrazine, Aldehyde/Ketone | Acid-catalyzed cyclization of arylhydrazone | 2- and/or 3-substituted indoles |

| Reissert | o-Nitrotoluene, Diethyl oxalate | Reductive cyclization of o-nitrophenylpyruvate | Indole-2-carboxylic acids |

| Batcho-Leimgruber | o-Nitrotoluene | Enamine formation and reductive cyclization | Substituted indoles |

| Fukuyama | o-Isocyanostyrene or 2-Alkenylthioanilide | Radical cyclization | 2,3-Disubstituted indoles |

| Gassman | Aniline, Keto-thioether | researchgate.netadichemistry.com-Sigmatropic rearrangement | 3-Thiomethylindoles |

Modern Catalytic Approaches for Indole Ring Formation

In recent years, transition metal-catalyzed reactions have become powerful tools for indole synthesis, often offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods. acs.orgwikipedia.org

Metal-Catalyzed Reactions , particularly those employing palladium, copper, and rhodium, have been extensively developed. researchgate.net Palladium-catalyzed methods, such as the Sonogashira coupling of 2-haloanilines with terminal alkynes followed by cyclization, are widely used. researchgate.netorgsyn.org Copper-catalyzed reactions, including intramolecular C-H amination and cross-dehydrogenative coupling, also provide efficient routes to the indole nucleus. researchgate.net

C-H Activation strategies represent a step-economic approach to indole synthesis, avoiding the need for pre-functionalized starting materials. csic.es Transition metals can catalyze the direct coupling of C-H bonds in anilines with alkynes, leading to the formation of the indole ring in a single step. researchgate.net

Green Chemistry Aspects in Indole Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for indoles. csircentral.net This includes the use of environmentally benign solvents like water, microwave-assisted synthesis to reduce reaction times and energy consumption, and the development of reusable catalysts. designer-drug.comekb.eg For instance, the Fischer indole synthesis has been successfully performed in water using SO3H-functionalized ionic liquids as recyclable catalysts. researchgate.net The development of solvent-free reaction conditions is another key area of green indole synthesis. csircentral.netresearchgate.net

N-Alkylation Strategies for Introducing the Benzyl (B1604629) Moiety at the Indole Nitrogen (N1)

For the synthesis of (1-(2-Methylbenzyl)-1H-indol-3-yl)methanol, a crucial step is the introduction of the 2-methylbenzyl group at the indole nitrogen. This is typically achieved through N-alkylation.

Direct N-Benzylation Methods

Direct N-alkylation of the indole ring is a common and straightforward method. csircentral.net This typically involves deprotonation of the indole N-H with a suitable base, followed by reaction with an alkylating agent. For the target molecule, indole-3-methanol or a protected precursor would be treated with a base like sodium hydride (NaH) or potassium hydroxide (KOH) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), followed by the addition of 2-methylbenzyl bromide or chloride. rsc.orgnih.govcsircentral.net

A general procedure for the N-benzylation of an indole derivative is as follows:

The indole is dissolved in an anhydrous polar aprotic solvent (e.g., DMF).

A base (e.g., NaH) is added to deprotonate the indole nitrogen, forming the indolide anion.

The benzyl halide (e.g., 2-methylbenzyl bromide) is added to the reaction mixture.

The reaction is stirred until completion, typically monitored by thin-layer chromatography (TLC).

Work-up involves quenching the reaction with water and extracting the product with an organic solvent.

| Base | Solvent | Alkylating Agent | Typical Conditions |

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | Benzyl bromide | Room temperature |

| Potassium Hydroxide (KOH) | Dimethyl Sulfoxide (DMSO) | Benzyl bromide | Room temperature |

| Cesium Carbonate (Cs2CO3) | Dimethylformamide (DMF) | Benzyl bromide | Elevated temperature |

Protective Group Strategies and Debenzylation of N-Benzyl Indoles

In some synthetic routes, the indole nitrogen may be protected with a group that is later removed or replaced. While direct benzylation is common, a protecting group might be used during the construction of the indole core or modification at other positions. Common protecting groups for the indole nitrogen include sulfonyl groups (e.g., phenylsulfonyl) and carbamates.

Conversely, the N-benzyl group itself can serve as a protecting group. While stable under many conditions, it can be removed if necessary. Common methods for the debenzylation of N-benzyl indoles include catalytic hydrogenolysis (e.g., H2, Pd/C), although this can be incompatible with other reducible functional groups. An alternative is the use of strong Lewis acids like aluminum chloride (AlCl3). More recently, methods using sodium in liquid ammonia have been developed for efficient N-debenzylation under milder conditions.

The final step in synthesizing the target molecule, the formation of the 3-hydroxymethyl group, can be achieved by the reduction of a corresponding indole-3-carbaldehyde or indole-3-carboxylic acid ester. rsc.org Common reducing agents for this transformation include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). rsc.orgresearchgate.net The choice of reducing agent can depend on the presence of other functional groups in the molecule.

Functionalization at the C3-Position for Methanol (B129727) Group Introduction

The introduction of a methanol group at the C3 position of the indole ring is a key transformation in the synthesis of this compound. This is most commonly achieved through a two-step process involving formylation followed by reduction.

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. organic-chemistry.orgsid.irresearchgate.netwikipedia.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide such as N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). wikipedia.org The electrophilic Vilsmeier reagent preferentially attacks the electron-rich C3 position of the indole nucleus, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the corresponding indole-3-carbaldehyde. wikipedia.org

For the synthesis of N-substituted indole-3-carbaldehydes, such as 1-benzyl-1H-indole-3-carbaldehyde, the Vilsmeier-Haack reaction is performed on the pre- N-alkylated indole. researchgate.net The reaction of 1-benzylindole with a mixture of POCl₃ and DMF provides the desired 1-benzyl-1H-indole-3-carbaldehyde. nih.gov

Once the indole-3-carbaldehyde is obtained, the final step to introduce the methanol group is a reduction of the aldehyde functionality. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its mildness and chemoselectivity. studylib.netmasterorganicchemistry.comyoutube.comlibretexts.org It selectively reduces aldehydes and ketones to their corresponding alcohols without affecting other functional groups that might be present in the molecule. masterorganicchemistry.comyoutube.comlibretexts.org The reduction is typically carried out in an alcoholic solvent, such as ethanol or methanol. studylib.netgoogle.com

A plausible reaction scheme for the formylation and subsequent reduction of an N-substituted indole is presented below:

Table 1: Key Reactions for Methanol Group Introduction at C3

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Vilsmeier-Haack Formylation | POCl₃, DMF | 1-(2-Methylbenzyl)-1H-indole-3-carbaldehyde |

| 2 | Aldehyde Reduction | NaBH₄, Ethanol | This compound |

Beyond the formylation-reduction sequence, other strategies for introducing a primary alcohol functionality at the C3 position of indoles have been explored, although they are less common for the synthesis of simple indole-3-methanols.

One potential approach involves the direct C3-alkylation of the indole nucleus. However, this method is more challenging for the introduction of a hydroxymethyl group. Direct alkylation typically involves the reaction of an indole with an alkyl halide or another electrophile. The direct use of formaldehyde or its equivalents under conditions that favor C3-alkylation can be complicated by side reactions, including polymerization and the formation of bis(indolyl)methanes.

Alternative strategies could involve the use of a Grignard reaction. The indole Grignard reagent, formed by reacting indole with a Grignard reagent such as ethylmagnesium bromide, can react with electrophiles. semanticscholar.org While its reaction with formaldehyde could theoretically yield indole-3-methanol, this approach is often complicated by issues of regioselectivity and reactivity at the nitrogen atom.

Another conceivable, though less direct, method involves the reaction of an indole with a suitable synthon already containing the protected hydroxyl group. For instance, a reaction with a protected 2-bromoethanol derivative could be envisioned, followed by deprotection. However, controlling the regioselectivity of such an alkylation to favor the C3 position over the N1 position would be a significant challenge without appropriate directing groups.

Given these challenges, the formylation-reduction pathway remains the most reliable and widely used method for the synthesis of indole-3-methanols and their N-substituted derivatives.

Convergent and Linear Synthesis Pathways for this compound

The synthesis of this compound can be approached through both linear and convergent strategies.

A linear synthesis involves the sequential modification of a starting material through a series of steps. In the context of the target molecule, a logical linear approach would be a three-step sequence starting from indole:

N-Alkylation: The first step is the alkylation of the indole nitrogen with 2-methylbenzyl chloride or bromide. This is typically achieved under basic conditions, for example, using sodium hydride or potassium hydroxide in a polar aprotic solvent like DMF or DMSO.

C3-Formylation: The resulting 1-(2-methylbenzyl)-1H-indole is then subjected to Vilsmeier-Haack formylation to introduce the aldehyde group at the C3 position.

Reduction: The final step is the reduction of the aldehyde to the primary alcohol using a reagent such as sodium borohydride.

This linear sequence is straightforward and relies on well-established indole chemistry.

A convergent synthesis , in contrast, involves the independent synthesis of different fragments of the target molecule, which are then combined in a later step. For this compound, a hypothetical convergent approach could involve:

Fragment A Synthesis: Preparation of 1-(2-methylbenzyl)-1H-indole.

Fragment B Synthesis: A one-carbon synthon that can be introduced at the C3 position and subsequently converted to a hydroxymethyl group.

One possible, though not widely documented, convergent strategy could involve the lithiation of 1-(2-methylbenzyl)-1H-indole at the C2 or C3 position, followed by reaction with a suitable electrophile. However, regioselective C3-lithiation of N-substituted indoles can be challenging. An alternative might be a metal-catalyzed cross-coupling reaction, although this is more commonly used for introducing aryl or vinyl groups rather than a hydroxymethyl group.

Table 2: Comparison of Linear and Convergent Synthesis Pathways

| Pathway | Description | Advantages | Disadvantages |

| Linear | Sequential modification of indole: N-alkylation → C3-formylation → reduction. | Straightforward, relies on well-established reactions. | Overall yield can be lower due to the number of sequential steps. |

| Convergent | Independent synthesis of N-alkylated indole and a C1 synthon, followed by coupling. | Potentially higher overall yield, allows for late-stage diversification. | Can be more complex to develop a suitable coupling strategy for the C3-hydroxymethyl group. |

In practice, the linear synthesis approach is the more common and well-documented strategy for the preparation of N-substituted indole-3-methanols due to its reliability and the ready availability of the required reagents and established procedures.

Chemical Reactivity and Transformations of 1 2 Methylbenzyl 1h Indol 3 Yl Methanol

Electrophilic Substitution Reactions on the Indole (B1671886) Ring

The indole ring is highly activated towards electrophilic substitution, with the C3 position being the most nucleophilic. researchgate.netquimicaorganica.org However, in (1-(2-Methylbenzyl)-1H-indol-3-yl)methanol, this position is already substituted. Consequently, electrophilic attack is expected to occur at other positions of the indole nucleus, primarily at the C2, C5, or C7 positions, or potentially on the electron-rich 2-methylbenzyl ring. The N-benzyl group is generally considered to be electron-donating, which further activates the indole ring towards electrophilic attack. libretexts.org

Common electrophilic substitution reactions that indoles undergo include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. quimicaorganica.orgbyjus.com The regioselectivity of these reactions on N-substituted indoles can be influenced by the nature of the electrophile and the reaction conditions. For instance, halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely lead to substitution at the C2 position. quimicaorganica.org Friedel-Crafts acylation, a valuable method for introducing acyl groups, would also be expected to favor the C2 position in the absence of a substituent at C3.

| Reaction | Reagent | Predicted Major Product(s) | Reference |

|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS) | (1-(2-Methylbenzyl)-2-bromo-1H-indol-3-yl)methanol | quimicaorganica.org |

| Nitration | HNO₃/CH₃COOH | Mixture of nitro-substituted isomers (e.g., at C5 or C6) | quimicaorganica.org |

| Sulfonation | SO₃-Pyridine complex | (1-(2-Methylbenzyl)-3-(hydroxymethyl)-1H-indole-2-sulfonic acid) | quimicaorganica.org |

| Friedel-Crafts Acylation | Acyl chloride/Lewis acid | (2-Acyl-1-(2-methylbenzyl)-1H-indol-3-yl)methanol | researchgate.net |

Reactions Involving the Primary Alcohol Functionality at C3

The primary alcohol group at the C3 position is a versatile functional handle for a variety of chemical transformations. beilstein-journals.org These reactions are generally analogous to those of other primary alcohols, although the proximity of the indole ring can influence reactivity.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, (1-(2-methylbenzyl)-1H-indole-3-carbaldehyde), using mild oxidizing agents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC). Further oxidation to the carboxylic acid, (1-(2-methylbenzyl)-1H-indole-3-carboxylic acid), can be achieved with stronger oxidizing agents.

Reduction: Conversely, the hydroxymethyl group can be reduced to a methyl group (skatole derivative) via hydrogenolysis. For instance, treatment with lithium aluminum hydride has been shown to reduce 3-hydroxymethylindole to skatole. cdnsciencepub.com

Etherification and Esterification: The alcohol can undergo etherification with alkyl halides in the presence of a base to form the corresponding ethers. researchgate.netorganic-chemistry.org Similarly, esterification with acyl chlorides or carboxylic anhydrides will yield the corresponding esters. These reactions provide a means to introduce a wide range of functionalities at the C3-methylene position.

| Reaction Type | Reagent(s) | Product | Reference |

|---|---|---|---|

| Oxidation (to aldehyde) | MnO₂ or PCC | (1-(2-Methylbenzyl)-1H-indole-3-carbaldehyde) | nih.gov |

| Reduction (to methyl) | LiAlH₄ | 1-(2-Methylbenzyl)-3-methyl-1H-indole | cdnsciencepub.com |

| Etherification | CH₃I, NaH | (1-(2-Methylbenzyl)-3-(methoxymethyl)-1H-indole) | researchgate.net |

| Esterification | Acetyl chloride, Pyridine | (1-(2-Methylbenzyl)-1H-indol-3-yl)methyl acetate | nih.gov |

Reactivity and Stability of the N-Benzyl Group

The N-benzyl group in indole derivatives is relatively stable under many reaction conditions. However, it can be cleaved under specific, often forcing, conditions. researchgate.net The presence of a methyl group on the benzyl (B1604629) ring may introduce some steric hindrance, potentially affecting the rate of cleavage.

Hydrogenolysis: The most common method for N-debenzylation is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) and a hydrogen source. researchgate.net This method is generally effective but can be incompatible with other reducible functional groups in the molecule.

Lewis Acid Cleavage: Strong Lewis acids, such as aluminum chloride (AlCl₃), can also effect the cleavage of the N-benzyl group. jst.go.jp However, this method can sometimes lead to side reactions, including Friedel-Crafts alkylation of the solvent or other aromatic rings present in the molecule. researchgate.net

Oxidative Cleavage: Certain oxidative conditions have also been reported for N-debenzylation. For instance, the use of potassium tert-butoxide in the presence of oxygen has been shown to cleave N-benzyl groups from various nitrogen heterocycles. researchgate.net

The stability of the N-(2-methylbenzyl) group allows for a wide range of synthetic manipulations on the indole core and the C3-substituent without its removal, making it a useful protecting group in multi-step syntheses.

Acid-Catalyzed Transformations and Oligomerization (Drawing Parallels from Indole-3-carbinol)

A significant aspect of the reactivity of 3-hydroxymethylindoles, including this compound, is their propensity to undergo acid-catalyzed self-condensation reactions. researchgate.net This reactivity is well-documented for the parent compound, indole-3-carbinol (B1674136) (I3C). researchgate.net

Under acidic conditions, the hydroxyl group is protonated and eliminated as a water molecule, generating a highly reactive and resonance-stabilized indol-3-ylmethyl carbocation. This electrophilic intermediate can then be attacked by a nucleophilic indole ring (from another molecule of the starting material), leading to the formation of dimers, trimers, and higher oligomers.

The primary product of the acid-catalyzed dimerization of indole-3-carbinol is 3,3'-diindolylmethane (B526164) (DIM). researchgate.net By analogy, the acid-catalyzed reaction of this compound is expected to yield the corresponding N,N'-bis(2-methylbenzyl)-3,3'-diindolylmethane.

The reaction can proceed further, with the dimer reacting with another carbocation intermediate to form trimers and higher oligomers. The exact product distribution is often dependent on the reaction conditions, such as the concentration of the starting material, the pH, and the solvent. researchgate.net This facile oligomerization highlights the inherent instability of 3-hydroxymethylindoles in acidic environments.

| Oligomer | Predicted Structure | Reference (by analogy to I3C) |

|---|---|---|

| Dimer | Bis(1-(2-methylbenzyl)-1H-indol-3-yl)methane | researchgate.net |

| Trimer | Linear and cyclic trimers of 1-(2-methylbenzyl)indole | researchgate.net |

Theoretical and Computational Investigations of 1 2 Methylbenzyl 1h Indol 3 Yl Methanol

Quantum Chemical Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

No published studies containing DFT calculations for the molecular geometry and electronic structure of (1-(2-Methylbenzyl)-1H-indol-3-yl)methanol were found. Such a study would typically involve optimizing the molecule's 3D structure to find its lowest energy conformation and calculating various electronic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Interactions and Charge Transfer)

A Frontier Molecular Orbital (FMO) analysis for this specific compound is not available in the literature. This analysis would calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, and visualize their distribution to predict chemical reactivity and charge transfer capabilities.

Molecular Electrostatic Potential (MEP) Mapping

There are no available Molecular Electrostatic Potential (MEP) maps for this compound. An MEP map would illustrate the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule, which is crucial for understanding its intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

Specific Natural Bond Orbital (NBO) analysis data for this compound has not been reported. NBO analysis would provide detailed insight into the bonding, orbital interactions, and charge distribution within the molecule.

Molecular Modeling and Simulations

No specific molecular modeling or simulation studies for this compound were identified. Such research could involve molecular docking to predict binding affinity with biological targets or molecular dynamics simulations to study its behavior in a biological environment.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode and affinity of potential drug candidates. For this compound, docking studies can identify key interactions with the active sites of various enzymes and receptors, which are often targets for indole (B1671886) derivatives due to their diverse biological activities, including anti-inflammatory and antimicrobial properties. jocpr.comnih.gov

In a typical docking simulation, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, is then placed into the binding site of the protein, and various conformations are sampled. A scoring function is used to estimate the binding affinity, typically expressed in kcal/mol, with lower values indicating stronger binding.

Key interactions often observed for indole derivatives include:

Hydrogen Bonds: The hydroxyl group (-OH) of the methanol (B129727) substituent and the nitrogen atom of the indole ring can act as hydrogen bond donors or acceptors.

Hydrophobic Interactions: The aromatic indole ring and the 2-methylbenzyl group can form hydrophobic interactions with nonpolar amino acid residues in the target's binding pocket.

Pi-Pi Stacking: The planar indole and benzyl (B1604629) rings can engage in π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan.

The results of such studies can guide the synthesis of more potent analogs by suggesting modifications that enhance these binding interactions. jbcpm.com

Table 1: Representative Molecular Docking Results for this compound with Hypothetical Protein Targets

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 5KIR | -9.8 | TYR 355, ARG 513 | Hydrogen Bond, Pi-Alkyl |

| Tyrosinase | 2Y9X | -8.5 | HIS 263, SER 282 | Hydrogen Bond, Pi-Pi Stacking |

| Acetylcholine Binding Protein | 2BYQ | -9.1 | TRP 143, TYR 93 | Pi-Pi Stacking, Hydrophobic |

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Mechanisms

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. Following molecular docking, MD simulations can validate the stability of the predicted ligand-protein complex and provide deeper insights into the binding mechanism. The simulation tracks the movements of atoms in the complex within a simulated physiological environment (e.g., in a water box with ions at a specific temperature and pressure). mdpi.com

Analysis of the MD trajectory can reveal:

Conformational Stability: The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is calculated over the simulation time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site.

Binding Free Energy: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. nih.gov

These simulations can clarify how this compound induces conformational changes in its target and the stability of the key interactions identified in docking studies. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For this compound, SAR analysis would involve synthesizing and testing a series of analogs to determine the importance of each structural component.

Key structural features for analysis include:

The Indole Core: This bicyclic aromatic system is a common pharmacophore. Modifications to the ring can significantly alter activity.

The N1-Substituent (2-Methylbenzyl group): The size, electronics, and position of the methyl group on the benzyl ring can affect steric hindrance and binding interactions.

The C3-Substituent (Methanol group): The hydroxyl group is a key site for hydrogen bonding. Replacing it with other functional groups (e.g., an aldehyde, carboxylic acid, or alkyl chain) would reveal its role in target binding. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies take this a step further by creating mathematical models that correlate chemical structures with biological activity. semanticscholar.org These models use molecular descriptors (e.g., hydrophobicity, electronic properties, steric parameters) to predict the activity of novel compounds. A 2D-QSAR model, for instance, can help prioritize the synthesis of new derivatives with potentially enhanced potency. nih.gov

Table 3: Illustrative SAR Insights for this compound Analogs

| Modification | Rationale | Predicted Effect on Activity |

|---|---|---|

| Replace C3-methanol with C3-carbaldehyde | Aldehyde may form different hydrogen bonds or covalent interactions. | May increase or decrease activity depending on the target. |

| Move methyl group on benzyl ring (e.g., to 4-position) | Alters steric profile and interaction with the binding pocket. | Potentially reduced activity if the 2-methyl position is optimal for fit. |

| Add electron-withdrawing group (e.g., -Cl) to indole ring | Modifies the electron density of the indole system, affecting pi-stacking and other electronic interactions. | Could enhance activity by improving binding affinity. |

Prediction of Spectroscopic Properties from Computational Models

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. eurjchem.com These predictions are valuable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra. For this compound, DFT calculations can provide theoretical values for vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). researchgate.net

FT-IR Spectroscopy: Calculations can predict the vibrational modes of the molecule, helping to assign specific peaks in the experimental spectrum to the stretching and bending of bonds like O-H, C-H, C=C, and C-N. researchgate.net

NMR Spectroscopy: Theoretical chemical shifts for ¹H and ¹³C atoms can be calculated. Comparing these with experimental data aids in the complete structural elucidation of the molecule. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are characteristic of the chromophores in the molecule.

Table 4: Comparison of Hypothetical Predicted and Typical Experimental Spectroscopic Data

| Spectroscopic Technique | Feature | Predicted Value | Typical Experimental Range |

|---|---|---|---|

| FT-IR | O-H stretch (alcohol) | 3450 cm⁻¹ | 3200-3600 cm⁻¹ (broad) |

| FT-IR | C-H stretch (aromatic) | 3060 cm⁻¹ | 3000-3100 cm⁻¹ |

| FT-IR | C=C stretch (aromatic) | 1610 cm⁻¹ | 1450-1620 cm⁻¹ |

| ¹H NMR | -CH₂- (benzyl) | 5.3 ppm | 5.0-5.5 ppm |

| ¹H NMR | -CH₂OH (methanol) | 4.8 ppm | 4.5-5.0 ppm |

| ¹³C NMR | C3 (indole) | 125 ppm | 122-128 ppm |

Validation of Computational Predictions with Experimental Data

The reliability of computational models hinges on their validation against experimental results. This crucial step ensures that the theoretical insights are accurate and meaningful.

Validation of Docking and MD Simulations: The predicted binding affinities and inhibitory potential from docking and MD studies can be tested through in vitro biological assays. nih.gov For example, if this compound is predicted to inhibit an enzyme like tyrosinase, its IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) can be determined experimentally. A strong correlation between high predicted binding affinity and a low experimental IC₅₀ value validates the computational model. nih.gov

Validation of Spectroscopic Predictions: The computationally predicted FT-IR, NMR, and UV-Vis spectra are directly compared with spectra obtained from a synthesized and purified sample of this compound. A close match between the predicted and experimental peak positions and patterns confirms the accuracy of the computational method and validates the structural assignment of the compound. researchgate.netnih.gov

This iterative process of prediction and experimental validation is fundamental to modern chemical research, accelerating the discovery and development of new functional molecules.

Table 5: Framework for Experimental Validation of Computational Predictions

| Computational Prediction | Experimental Validation Method | Success Criterion |

|---|---|---|

| High binding affinity to a target protein | In vitro enzyme inhibition assay | Low IC₅₀ value that correlates with the predicted binding energy. |

| Stable ligand-protein complex in MD | X-ray crystallography of the complex | Experimental structure shows the ligand in the predicted binding pose. |

| Predicted ¹H and ¹³C NMR chemical shifts | 1D and 2D NMR Spectroscopy (¹H, ¹³C, COSY) | Close agreement between calculated and observed chemical shifts and coupling constants. |

Biological Activities and Mechanistic Studies of Indole 3 Methanol Derivatives and N Benzyl Indoles in Vitro Focus

In Vitro Antiproliferative and Apoptotic Activities

The anticancer potential of indole-3-methanol derivatives and N-benzyl indoles has been a primary area of research. These compounds have demonstrated the ability to inhibit the proliferation of various cancer cell lines and induce programmed cell death, or apoptosis, through a variety of molecular mechanisms.

Cell Cycle Modulation Mechanisms

A key mechanism by which these indole (B1671886) derivatives exert their antiproliferative effects is through the modulation of the cell cycle. The cell cycle is a tightly regulated process that governs cell growth and division, and its dysregulation is a hallmark of cancer.

Indole-3-carbinol (B1674136) (I3C) and its derivatives have been shown to induce a G1 phase cell cycle arrest in human breast cancer cells. nih.gov This arrest is concurrent with a selective downregulation of cyclin-dependent kinase 6 (CDK6) expression, a key enzyme that drives the progression of the cell cycle from the G1 to the S phase. nih.gov Furthermore, I3C treatment has been observed to inhibit the phosphorylation of the retinoblastoma protein (pRb), a crucial substrate of CDK6. nih.gov A stable cyclic tetrameric derivative of I3C has also been shown to suppress the growth of both estrogen receptor-positive and -negative breast cancer cell lines by inducing a G1 arrest. nih.govaacrjournals.org This derivative was found to inhibit CDK6 expression and activity, leading to an increase in the level of the p27kip1, a cyclin-dependent kinase inhibitor. nih.govaacrjournals.org

N-benzyl indole derivatives also exhibit potent cell cycle modulating effects. For instance, 1-benzyl-indole-3-carbinol has been shown to induce a G1 cell cycle arrest in both estrogen-responsive and estrogen-independent human breast cancer cell lines. nih.gov This compound was also effective in suppressing DNA synthesis in these cell lines. nih.gov

Table 1: Effects of Indole-3-Methanol Derivatives on Cell Cycle Regulatory Proteins

| Compound/Derivative | Cell Line(s) | Key Molecular Effects | Outcome | Reference(s) |

| Indole-3-carbinol (I3C) | Human breast cancer cells | Abolished CDK6 expression, inhibited pRb phosphorylation | G1 cell cycle arrest | nih.gov |

| I3C Tetrameric Derivative | Human breast cancer cells | Inhibited CDK6 expression and activity, increased p27kip1 levels | G1 cell cycle arrest | nih.govaacrjournals.org |

| 1-Benzyl-indole-3-carbinol | Human breast cancer cells | Suppression of DNA synthesis | G1 cell cycle arrest | nih.gov |

Induction of Apoptosis Pathways and Related Gene Expression

Beyond halting cell cycle progression, indole-3-methanol derivatives and N-benzyl indoles can actively induce apoptosis in cancer cells. This programmed cell death is a critical tumor-suppressive mechanism.

Studies have demonstrated that I3C induces apoptosis in human lung carcinoma A549 cells. nih.gov This process is associated with an increase in the expression of Fas mRNA, a key component of the death receptor pathway of apoptosis. nih.gov Furthermore, I3C treatment leads to the cleavage and activation of caspase-8, caspase-9, and caspase-3, which are key executioner enzymes in the apoptotic cascade. nih.gov The activation of caspase-8 suggests the involvement of the extrinsic apoptosis pathway. nih.gov

The Bcl-2 family of proteins, which are central regulators of the intrinsic (mitochondrial) pathway of apoptosis, are also modulated by indole derivatives. frontiersin.org This family includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax and Bak). nih.govmdpi.com Shifting the balance towards pro-apoptotic members can trigger the release of cytochrome c from the mitochondria, initiating the caspase cascade. nih.gov Some indole derivatives have been designed to act as inhibitors of the anti-apoptotic Bcl-2 protein, thereby promoting apoptosis. nih.gov For example, certain indole- and benzimidazole-based compounds have been synthesized as pro-apoptotic agents that target Bcl-2. nih.gov

Inhibition of Cell Invasion and Angiogenesis (Mechanistic Insights)

The ability of cancer cells to invade surrounding tissues and to stimulate the formation of new blood vessels (angiogenesis) is crucial for tumor growth and metastasis. Indole-3-methanol derivatives have shown promise in inhibiting these processes.

Indole-3-carbinol has been found to attenuate the migration and invasion of breast cancer cells by inhibiting the expression of matrix metalloproteinase-2 (MMP-2). nih.gov MMPs are a family of enzymes that degrade the extracellular matrix, facilitating cell invasion. mdpi.comdovepress.com The inhibition of MMP-2 expression by I3C is mediated through the blockade of the ERK/Sp1 signaling pathway. nih.gov

Angiogenesis is another critical target of these compounds. The vascular endothelial growth factor (VEGF) and its receptors (VEGFR) are key players in angiogenesis, and their overactivation is common in many cancers. nih.govmdpi.com Several indole-containing compounds have been identified as effective agents against VEGFR, suggesting their potential as anti-angiogenic therapies. nih.gov For example, novel indole derivatives have been shown to have anti-angiogenesis effects in vitro. nih.gov

In Vitro Antimicrobial and Antiviral Potentials

In addition to their anticancer properties, indole-3-methanol derivatives and N-benzyl indoles have been investigated for their potential to combat microbial and viral infections.

Antibacterial and Antifungal Mechanisms

Indole derivatives have demonstrated a broad spectrum of antimicrobial activity. For instance, (1-(2-Methylbenzyl)-1H-indol-3-yl)methanol has been evaluated for its antimicrobial properties, with studies indicating that indole derivatives can possess both antibacterial and antifungal activities against pathogens like Staphylococcus aureus and Candida albicans. nih.gov

Indole-3-carbinol has been shown to exhibit broad-spectrum antibacterial activities, with a more potent effect against Gram-positive bacteria compared to Gram-negative bacteria. nih.gov The reduced susceptibility of Gram-negative bacteria is attributed to the barrier function of the lipopolysaccharide (LPS) in their outer membrane. nih.gov Interestingly, I3C has shown synergistic activity when combined with the antibiotic ampicillin (B1664943) against drug-resistant bacterial isolates. nih.gov

The anticancer agent 3,3'-Diindolylmethane (B526164) (DIM), a condensation product of I3C, has been found to inhibit biofilm formation by acne-causing bacteria and Candida albicans. nih.gov DIM also inhibited the hyphal growth and cell aggregation of C. albicans. nih.gov

Furthermore, various N-benzyl-3-indole derivatives have been synthesized and evaluated for their antimicrobial activities. ekb.eg Some of these compounds have shown good antimicrobial activities against a range of microbes. ekb.eg Molecular docking studies suggest that some of these derivatives may exert their antibacterial effect by targeting DNA gyrase B enzymes, thereby preventing cell division. ekb.eg Novel indole derivatives containing a 1,3,4-thiadiazole (B1197879) moiety have also demonstrated significant antifungal activity against various plant pathogenic fungi, with some acting as potential succinate (B1194679) dehydrogenase inhibitors. researchgate.net

Table 2: Antimicrobial Activities of Indole-3-Methanol Derivatives

| Compound/Derivative | Target Organism(s) | Mechanism of Action/Key Findings | Reference(s) |

| This compound | Staphylococcus aureus, Candida albicans | General antibacterial and antifungal properties of indole derivatives. | nih.gov |

| Indole-3-carbinol (I3C) | Gram-positive and Gram-negative bacteria | More potent against Gram-positive bacteria; synergistic with ampicillin. | nih.gov |

| 3,3'-Diindolylmethane (DIM) | Acne-causing bacteria, Candida albicans | Inhibition of biofilm formation, hyphal growth, and cell aggregation. | nih.gov |

| N-Benzyl-3-indole derivatives | Various microbes | Inhibition of DNA gyrase B, preventing cell division. | ekb.eg |

| Indole derivatives with 1,3,4-thiadiazole | Plant pathogenic fungi | Potential succinate dehydrogenase inhibitors. | researchgate.net |

Antimalarial Activity and Molecular Target Interactions (e.g., Plasmepsin II)

Malaria remains a significant global health challenge, and the search for new antimalarial agents is ongoing. Indole-based compounds have emerged as a promising class of molecules with antiplasmodial activity. nih.gov

Plasmepsin II is an aspartic protease of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, and is considered a valid drug target. nih.gov While the direct interaction of this compound with Plasmepsin II has not been explicitly detailed in the provided context, molecular docking studies have been employed to identify potential inhibitors of this enzyme. nih.gov Benzimidazole derivatives, which share some structural similarities with indoles, have been identified as inhibitors of P. falciparum Plasmepsin II through virtual screening and subsequent enzyme inhibition studies. mdpi.com This suggests that indole-based structures could also potentially interact with the active site of Plasmepsin II.

Antiviral Mechanisms (e.g., Anti-HIV, Anti-HCV, NS3/4A Protease Inhibition)

N-benzyl indole derivatives have been identified as a promising class of antiviral agents. Studies have shown their potential as inhibitors of the SARS-CoV-2 nsp13 helicase, an enzyme crucial for viral replication. These derivatives were found to inhibit both the ATPase and unwinding activities of the enzyme, with some compounds showing IC50 values under 30 μM. nih.govrsc.orgnih.gov Docking studies have suggested that these compounds may bind to an allosteric site in the RecA2 domain of the nsp13 protein. rsc.orgnih.gov Furthermore, certain N-benzyl indole compounds have been shown to block SARS-CoV-2 viral replication in cell-based assays without exhibiting significant cytotoxicity. rsc.orgnih.gov

In the context of Human Immunodeficiency Virus (HIV), benzylindole derivatives have been investigated as potential therapeutic agents. One study focused on their activity as anti-HIV-1 agents, suggesting that they may act as Reverse Transcriptase (RT) inhibitors. Another line of research has identified 1H-benzylindole analogues as a novel series of HIV integrase inhibitors. niscair.res.inchemrxiv.org The lead compound from this series, CHI/1043, was found to inhibit the replication of various strains of HIV-1 and HIV-2 with a 50% effective concentration (EC50) of 0.60 μM in MT-4 cells. niscair.res.in Time-of-addition experiments confirmed that this compound interferes with the viral replication cycle at the integration step. niscair.res.inchemrxiv.org

Although direct inhibition of the Hepatitis C Virus (HCV) NS3/4A protease by this compound has not been documented, the NS3/4A protease is a well-established target for antiviral drug discovery. nih.gov This serine protease is essential for the maturation of the viral polyprotein and plays a role in the evasion of the host's innate immune response. nih.gov The development of small-molecule inhibitors targeting the highly conserved active site of the NS3/4A protease remains a key strategy in the development of anti-HCV therapeutics. nih.gov

The indole nucleus is a recurring motif in a number of antiviral agents. For instance, Arbidol, an indole derivative, is a broad-spectrum antiviral that is known to inhibit the entry and membrane fusion of various viruses, including influenza and HCV. researchgate.netmdpi.com Other indole derivatives have been developed as inhibitors of HIV reverse transcriptase and integrase. researchgate.net

The following table summarizes the antiviral activities of some N-benzyl indole derivatives.

| Compound Class | Virus | Target | Activity (in vitro) |

| N-benzyl indole derivatives | SARS-CoV-2 | nsp13 helicase | IC50 < 30 μM |

| Benzylindole derivatives | HIV-1 | Reverse Transcriptase | RT inhibitory activity |

| 1H-benzylindole analogues (e.g., CHI/1043) | HIV-1, HIV-2 | Integrase | EC50 = 0.60 μM |

Anti-Tuberculosis Activity and Associated Molecular Targets

The indole scaffold, including N-benzyl indole derivatives, has been a fertile ground for the discovery of novel anti-tuberculosis agents. These compounds have shown potent in vitro activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains.

A study on indole Mannich bases, including N-benzylated derivatives, reported significant anti-tubercular activity. The introduction of a benzyl (B1604629) group at the N-1 position of the indole ring was found to generally increase the antitubercular potency. niscair.res.in Several of these compounds exhibited a high percentage of inhibition against the A549 cell line infected with Mtb. niscair.res.in

Another class of N-benzyl derivatives, N-benzyl 3,5-dinitrobenzamides, has also been identified as potent anti-TB agents. Some of these compounds displayed excellent in vitro activity against the drug-susceptible H37Rv strain of Mtb with a Minimum Inhibitory Concentration (MIC) as low as 0.0625 μg/mL. nih.gov They were also effective against clinically isolated multidrug-resistant strains. nih.gov

A key molecular target for many indole-based anti-tubercular agents is the Mycobacterial Membrane Protein Large 3 (MmpL3). chemrxiv.orgnih.gov MmpL3 is a transporter protein essential for the translocation of mycolic acid precursors, which are vital components of the mycobacterial cell wall. chemrxiv.org Inhibition of MmpL3 disrupts cell wall biosynthesis, leading to bacterial death. chemrxiv.org Indole-2-carboxamides are a well-known class of MmpL3 inhibitors, and some N-benzyl indoleamide analogues have been rationally designed and shown to have potent activity against drug-sensitive Mtb strains. rsc.org For example, certain N-rimantadine-indole-2-carboxamides have demonstrated high potency with minimal cytotoxicity against mammalian cells. rsc.org

The following table presents the anti-tuberculosis activity of selected indole derivatives.

| Compound Class | Mtb Strain(s) | Molecular Target (putative) | Activity (in vitro) |

| N-benzylated indole Mannich bases | A549 infected with Mtb | Not specified | >75% inhibition |

| N-benzyl 3,5-dinitrobenzamides | H37Rv, MDR strains | Not specified | MIC = 0.0625 μg/mL |

| N-rimantadine-indole-2-carboxamides | H37Rv | MmpL3 | MIC = 0.32 μM |

Enzymatic Inhibition Studies (In Vitro)

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), and its inhibitors are of interest for applications in the cosmetic and food industries. nih.govrsc.org Several N-benzyl indole derivatives have been synthesized and evaluated as tyrosinase inhibitors.

A series of 1-benzyl-indole hybrid thiosemicarbazones were designed and found to exhibit very good to moderate inhibitory potential against mushroom tyrosinase. nih.govrsc.org The half-maximal inhibitory concentrations (IC50) for these compounds ranged from 12.40 ± 0.26 μM to 47.24 ± 1.27 μM. nih.govrsc.org Structure-activity relationship (SAR) analysis indicated that derivatives with a 4-substitution on the benzyl or phenyl ring of the thiosemicarbazone moiety showed better inhibitory potential. nih.govrsc.org

Another study focused on indole–thiourea derivatives, which were synthesized by conjugating thiosemicarbazones with an indole scaffold. nih.gov One of the derivatives demonstrated a tyrosinase inhibitory activity with an IC50 of 5.9 ± 2.47 μM, which was more potent than the standard inhibitor, kojic acid (IC50 = 16.4 ± 3.53 μM). nih.gov Kinetic studies revealed that this compound acts as a competitive inhibitor of tyrosinase. nih.gov

The structural similarity between natural indole intermediates in melanin formation and synthetic indole derivatives provides a strong basis for the design of effective tyrosinase inhibitors. nih.gov Natural indole compounds such as indole-3-carbaldehyde and indole-3-ethanol have also been reported to have significant tyrosinase inhibitory activity. nih.gov

The table below summarizes the tyrosinase inhibitory activity of some indole derivatives.

| Compound Class | Enzyme Source | Inhibition Type | IC50 Value |

| 1-benzyl-indole hybrid thiosemicarbazones | Mushroom tyrosinase | Competitive | 12.40 - 47.24 μM |

| Indole–thiourea derivatives | Tyrosinase | Competitive | 5.9 ± 2.47 μM |

| Indole-3-carbaldehyde | Mushroom tyrosinase | Not specified | 1.3 mM |

Phosphodiesterase 5 (PDE5) Inhibition

Phosphodiesterase 5 (PDE5) is a key enzyme in the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. Its inhibition leads to elevated cGMP levels, resulting in smooth muscle relaxation and vasodilation. This mechanism is the basis for the therapeutic effects of well-known PDE5 inhibitors used in the treatment of erectile dysfunction and pulmonary hypertension. researchgate.netnih.gov

Recent research has explored the potential of indole-based compounds as novel PDE5 inhibitors. A study focused on the development of indole-containing molecules identified a potent analogue, compound 14a , with an IC50 of 16.11 nM. acs.orgnih.gov This finding highlights the potential of the indole scaffold to interact effectively with the active site of the PDE5 enzyme. The replacement of an amine with an amide group in the molecular structure was found to be a critical factor in achieving high potency. acs.orgnih.gov

While no specific data exists for the PDE5 inhibitory activity of "this compound," the presence of the N-benzyl group suggests a potential for interaction with the enzyme. The N-benzyl substituent could position itself within the enzymatic pocket, a feature observed in potent indole-based PDE5 inhibitors. acs.org

Table 1: In Vitro PDE5 Inhibition by an Indole Derivative

| Compound | Description | IC50 (nM) |

|---|

| 14a | Indole-containing PDE5 inhibitor with an N-benzyl amide moiety | 16.11 |

Data extracted from a study on novel indole-based PDE5 inhibitors. acs.orgnih.gov

Matrix Metalloproteinase-9 (MMP-9) Activation Inhibition

Matrix metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase that plays a crucial role in the degradation of the extracellular matrix. nih.gov Overexpression and aberrant activity of MMP-9 are associated with various pathological processes, including tumor invasion, metastasis, and neurodegenerative diseases. nih.govmdpi.comnih.gov Consequently, the inhibition of MMP-9 has emerged as a promising therapeutic strategy.

Studies have identified novel indole derivatives as potent and selective inhibitors of proMMP-9 activation. nih.gov High-throughput screening and subsequent lead optimization led to the discovery of compounds that effectively block the activation of the MMP-9 zymogen. nih.gov In a separate study, 3-indolyl furanoids, derived from indomethacin, were shown to inhibit MMP-9 activity, with one derivative, 3g , exhibiting an IC50 value of 50 μM. nih.gov This inhibition is achieved by the compound binding to the catalytic cleft of MMP-9. nih.gov

The indole-3-methanol moiety within "this compound" suggests a potential for interaction with MMP-9. The core indole structure is a recognized scaffold for MMP-9 inhibitors, and modifications at the 3-position can influence binding affinity.

Table 2: In Vitro MMP-9 Inhibition by an Indole Derivative

| Compound | Description | IC50 (μM) |

|---|

| 3g | 3-Indolyl furanoid derivative | 50 |

Data from a study on newly synthesized 3-indolyl furanoids. nih.gov

Topoisomerase and DNA Gyrase Inhibition

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. nih.gov DNA gyrase is a type II topoisomerase found in bacteria and is a well-established target for antibacterial agents. mdpi.comnih.gov The inhibition of these enzymes can lead to disruptions in DNA integrity and ultimately cell death, making them valuable targets for anticancer and antibacterial therapies.

Several studies have demonstrated the ability of indole derivatives to inhibit topoisomerases and DNA gyrase. For instance, pyrazolo[1,5-a]indole derivatives have been identified as strong inhibitors of topoisomerase II, with IC50 values in the range of 10-30 μM. nih.gov Another study on 3-methyl-2-phenyl-1H-indoles found a good correlation between their antiproliferative effects and topoisomerase II inhibition. acs.org

Novel bacterial topoisomerase inhibitors (NBTIs) often target DNA gyrase and topoisomerase IV. mdpi.comnih.gov While specific data for "this compound" is lacking, the presence of the N-benzyl indole core structure is a feature found in some compounds investigated for topoisomerase inhibitory activity.

Table 3: In Vitro Topoisomerase II Inhibition by Indole Derivatives

| Compound Class | Description | IC50 Range (μM) |

|---|

Data from a study on the inhibition of DNA topoisomerases by pyrazolo[1,5-a]indole derivatives. nih.gov

Elucidation of Molecular Mechanism of Action in Various In Vitro Biological Contexts

The molecular mechanisms underlying the biological activities of indole derivatives are diverse and depend on the specific target enzyme and the structural features of the compound.

For MMP-9 inhibition , indole derivatives can act through different mechanisms. Some compounds inhibit the activation of the pro-enzyme (proMMP-9), preventing its conversion to the active form. nih.gov Others, like the 3-indolyl furanoid 3g , directly bind to the catalytic cleft of the active enzyme. nih.gov This binding is often facilitated by interactions with the zinc ion present in the active site, which is crucial for the enzyme's catalytic activity. frontiersin.org The indole scaffold itself can form favorable interactions within the binding pocket.

The mechanism of topoisomerase and DNA gyrase inhibition by indole derivatives can involve the stabilization of the enzyme-DNA cleavable complex. nih.gov This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA breaks. nih.gov Some inhibitors act as catalytic inhibitors, interfering with one of the steps in the enzyme's catalytic cycle without necessarily stabilizing the cleavable complex. nih.gov For bacterial DNA gyrase, inhibitors can target the ATPase activity of the GyrB subunit or the DNA breakage-reunion function of the GyrA subunit. nih.govmdpi.comrjsocmed.com The binding of these inhibitors is often characterized by specific interactions with key amino acid residues in the active site. nih.gov

Future Research Directions and Outlook

Design and Synthesis of Advanced Analogues with Tuned In Vitro Biological Properties

The future development of (1-(2-Methylbenzyl)-1H-indol-3-yl)methanol hinges on the strategic design and synthesis of advanced analogues with fine-tuned biological activities. The indole (B1671886) ring is highly amenable to chemical modification, allowing for the synthesis of a diverse library of derivatives. researchgate.net The primary goal is to systematically alter the structure of the parent compound to enhance potency, selectivity, and pharmacokinetic properties.

Key structural modifications could include:

Substitution on the Benzyl (B1604629) Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the 2-methylbenzyl moiety can influence the electronic properties and steric hindrance of the molecule. These changes can significantly impact binding affinity to biological targets.

Modification of the Indole Core: Alterations at different positions of the indole nucleus, such as the introduction of halogens, alkyl, or alkoxy groups, can modulate the lipophilicity and metabolic stability of the analogues.

Variation of the Methanol (B129727) Group: The hydroxyl group at the 3-position is a key feature. Its replacement with other functional groups, such as esters, ethers, or amines, could lead to derivatives with altered biological profiles and potential for new therapeutic applications.

The synthesis of these advanced analogues will likely involve multi-step reaction sequences. ontosight.ai Established methods like the Fischer or Leimgruber-Batcho indole syntheses could be employed for the core structure, followed by functional group interconversions to introduce the desired modifications. ontosight.ai The development of efficient and versatile synthetic routes will be crucial for generating a wide range of analogues for comprehensive in vitro screening.

Integration of Advanced Computational Methods for Predictive Studies on Novel Analogues

To streamline the drug discovery process and rationalize the design of novel analogues, the integration of advanced computational methods is indispensable. In silico techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can provide valuable insights into the interactions of this compound and its derivatives with biological targets. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): By analyzing a dataset of synthesized analogues and their corresponding in vitro biological activities, QSAR models can be developed. nih.gov These models establish a mathematical relationship between the chemical structures and their biological effects, enabling the prediction of the activity of yet-to-be-synthesized compounds. nih.govnih.gov This predictive capability can help prioritize the synthesis of the most promising candidates, thereby saving time and resources. semanticscholar.org

Molecular Docking: This technique simulates the binding of a ligand (the indole derivative) to the active site of a biological target, such as an enzyme or receptor. researchgate.netlu.se Molecular docking studies can predict the binding affinity and orientation of the compound within the target's binding pocket, providing a rationale for its biological activity at the molecular level. lu.se For instance, if a specific protein kinase is identified as a target, docking studies can guide the design of analogues that form stronger and more specific interactions with the kinase's active site.

In Silico ADMET Prediction: Computational tools can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel analogues. nih.gov Early assessment of these properties can help in identifying candidates with favorable pharmacokinetic profiles and low potential for toxicity, which are critical for their development as therapeutic agents.

The synergy between computational predictions and experimental validation will be key to accelerating the discovery of advanced analogues of this compound with superior therapeutic potential.

Exploration of Novel In Vitro Biological Targets and Pathways for Indole-Based Methanol Derivatives

While preliminary studies have suggested potential anti-inflammatory and anticancer activities for indole derivatives, a comprehensive exploration of the biological targets and pathways modulated by this compound and its analogues is warranted. encyclopedia.pub The broad biological activity of the indole scaffold suggests that these compounds may interact with multiple cellular targets.

Future in vitro screening efforts should encompass a wide range of potential targets and pathways, including:

Protein Kinases: Many indole derivatives have been shown to inhibit various protein kinases that are implicated in cancer and inflammatory diseases. nih.gov Screening a panel of kinases could identify specific targets for this compound and its analogues.

Tubulin Polymerization: The disruption of microtubule dynamics is a validated anticancer strategy. Some indole derivatives have been found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. ontosight.ai Investigating the effect of this compound on this process could reveal a novel mechanism of action.

Apoptosis-Related Proteins: The induction of apoptosis (programmed cell death) is a key mechanism for many anticancer drugs. Examining the influence of these indole derivatives on the expression and activity of pro- and anti-apoptotic proteins, such as those from the Bcl-2 family, could provide insights into their cytotoxic effects. ontosight.ai

Inflammatory Pathways: Given the suggested anti-inflammatory properties, investigating the effect on key inflammatory signaling pathways, such as the NF-κB pathway, and the production of pro-inflammatory cytokines is a logical next step. luc.edu

Novel and Emerging Targets: High-throughput screening against a broader range of biological targets, including enzymes and receptors associated with other diseases, could uncover entirely new therapeutic applications for this class of compounds. rsc.org

A deeper understanding of the molecular mechanisms of action will be crucial for the rational design of more potent and selective analogues and for identifying the most relevant therapeutic indications.

Development of Robust and Scalable Synthetic Strategies for this compound Production

For any promising therapeutic candidate, the development of a robust, efficient, and scalable synthetic process is a critical step towards clinical and commercial viability. While initial laboratory-scale syntheses provide the necessary material for preliminary studies, large-scale production presents its own set of challenges.

Future research in this area should focus on:

Optimization of Reaction Conditions: A thorough investigation of reaction parameters such as solvents, catalysts, temperature, and reaction times is necessary to maximize the yield and purity of this compound. organic-chemistry.org

Development of Greener Synthetic Routes: Employing principles of green chemistry, such as the use of less hazardous reagents and solvents, and improving atom economy, will be important for developing an environmentally sustainable manufacturing process.

Flow Chemistry and Process Intensification: As suggested by preliminary findings, microflow reactors can offer significant advantages over traditional batch processes for the synthesis of this compound by minimizing the formation of dimeric and oligomeric impurities. encyclopedia.pub Further development and scaling up of flow chemistry processes could lead to a more efficient and controlled production method.

Process Analytical Technology (PAT): The implementation of in-line and on-line analytical techniques to monitor the progress of the reaction in real-time can ensure consistent product quality and facilitate process control and optimization.

Purification Strategies: Developing efficient and scalable purification methods, such as crystallization or chromatography techniques suitable for large-scale production, will be essential to obtain the final product with high purity.

A successful and cost-effective large-scale synthesis will be a key enabler for the further development of this compound as a potential therapeutic agent.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (1-(2-Methylbenzyl)-1H-indol-3-yl)methanol, and how can reaction yields be optimized?

- Methodology :

- Step 1 : Start with indole derivatives (e.g., 1H-indole-3-carbaldehyde) and alkylate using 2-methylbenzyl bromide in the presence of a base (e.g., NaH) in DMF to introduce the benzyl group .

- Step 2 : Reduce the aldehyde to a primary alcohol using NaBH₄ in methanol or ethanol. Monitor reaction completion via TLC.

- Optimization :

- Use inert atmosphere (N₂/Ar) to prevent oxidation.

- Purify intermediates via flash chromatography (e.g., silica gel, hexane/EtOAc gradient).

- Confirm purity with HPLC (>95%) and characterize via NMR and HRMS .

Q. Which spectroscopic methods are critical for structural confirmation of this compound?

- Methods :

- ¹H/¹³C-NMR : Assign peaks for the indole core (e.g., aromatic protons at δ 6.8–7.5 ppm), benzyl group (δ 2.4 ppm for CH₃), and methanol group (δ 4.6–5.0 ppm for -CH₂OH) .

- HR-ESI-MS : Confirm molecular ion [M+H]⁺ (e.g., calculated for C₁₇H₁₇NO: 252.1383; observed: 252.1385) .

- X-ray crystallography (if crystalline): Resolve bond lengths and angles (e.g., C-O bond in methanol group: ~1.42 Å) .

Advanced Research Questions

Q. How can enantiomeric purity be ensured if the compound exhibits chirality?

- Approach :

- Synthesize via asymmetric catalysis (e.g., chiral auxiliaries or enantioselective alkylation).

- Analyze enantiomers using chiral HPLC (e.g., Chiralpak® columns) or polarimetry.

- Resolve racemic mixtures via crystallization with chiral resolving agents (e.g., tartaric acid derivatives) .

Q. How should researchers address discrepancies between experimental and computational spectroscopic data?

- Troubleshooting :

- NMR shifts : Compare experimental values with DFT-calculated shifts (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)). Discrepancies >0.3 ppm may indicate solvent effects or conformational flexibility .

- MS fragmentation : Validate unexpected peaks via MS/MS or isotopic labeling to rule out impurities.

Q. What experimental designs are recommended to evaluate the biological activity of this compound?

- Protocol :

- Antimicrobial assays : Use broth microdilution (MIC against S. aureus or E. coli) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculation.

- Mechanistic studies : Fluorescence-based enzyme inhibition assays (e.g., cytochrome P450) .

Q. How can reaction by-products be minimized during synthesis?

- Strategies :

- Temperature control : Maintain ≤0°C during benzylation to prevent over-alkylation.

- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) for improved regioselectivity .

- By-product analysis : Use LC-MS to identify dimers or oxidized species; adjust stoichiometry (e.g., limit benzyl bromide to 1.1 eq.) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.